7-amino-4-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-4-hydroxy-2H-chromen-2-one: is a compound belonging to the coumarin family, which are oxygen-containing heterocycles. . The compound is characterized by the presence of an amino group at the 7th position and a hydroxyl group at the 4th position on the chromen-2-one ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-hydroxy-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as Lewis acids like aluminum chloride and zinc chloride .
Another method involves the Williamson etherification reaction, where 4-hydroxy-2H-chromen-2-one reacts with alkyl halogenides in the presence of potassium carbonate in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. Green chemistry approaches, such as using green solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-amino-4-hydroxy-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, which have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
7-amino-4-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe in biophysical research.
Medicine: Investigated for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the production of optical brighteners, laser dyes, and molecular diodes.
Mechanism of Action
The mechanism of action of 7-amino-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting pathways such as DNA gyrase inhibition and COX inhibition . Its fluorescent properties also make it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methyl-2H-chromen-2-one: Similar structure with a methyl group at the 4th position.
4-hydroxy-2H-chromen-2-one: Lacks the amino group at the 7th position.
7-hydroxy-2H-chromen-2-one: Lacks the amino group and has a hydroxyl group at the 7th position.
Uniqueness
7-amino-4-hydroxy-2H-chromen-2-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of chemical modifications and applications in various fields .
Properties
CAS No. |
41896-03-1 |
---|---|
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.